molecular formula C14H19N3O B13741405 Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- CAS No. 101116-38-5

Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)-

Cat. No.: B13741405
CAS No.: 101116-38-5
M. Wt: 245.32 g/mol
InChI Key: BLFJYFWDIFPJDN-UHFFFAOYSA-N
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Description

Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- is a complex organic compound with a unique structure that includes an acetamide group, a cyanobenzyl group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of alpha-cyanobenzyl chloride with diethylamine in the presence of a base to form the intermediate product, which is then reacted with acetamide under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanobenzyl group can interact with active sites of enzymes, while the diethylamino group may enhance binding affinity. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

101116-38-5

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-benzyl-N-cyano-2-(diethylamino)acetamide

InChI

InChI=1S/C14H19N3O/c1-3-16(4-2)11-14(18)17(12-15)10-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3

InChI Key

BLFJYFWDIFPJDN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N(CC1=CC=CC=C1)C#N

Origin of Product

United States

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